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molecular formula C18H19ClN4O B8441657 MMV030084

MMV030084

Cat. No. B8441657
M. Wt: 342.8 g/mol
InChI Key: YRHGMGAVJILIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026336B1

Procedure details

A solution of Example 2 (356 mg, 1 mmol) in dichloromethane (20 ml) cooled to 5° C. was treated with boron tribromide (1M in dichloromethane, 5 ml) followed by additional dichloromethane (10 ml). The solution was stirred at 5° C. for 2 hours then at room temperature for a further 2 hours. 2M hydrochloric acid (1 ml) and water (5 ml) were then added and the reaction heated to 50° C. for 15 min. After cooling the mixture was neutralised with 15% sodium hydroxide solution and the resultant precipitate collected by filtration to afford the title compound as a yellow solid (206 mg, 60%); MS(ES+) m/e 343/345 [M+H]+.
Name
solution
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:19]([CH3:23])([CH3:22])[CH2:20][NH2:21])[NH:11][C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][C:3]=1[O:24]C.B(Br)(Br)Br.Cl.[OH-].[Na+]>ClCCl.O>[NH2:21][CH2:20][C:19]([C:10]1[NH:11][C:12]([C:13]2[CH:14]=[CH:15][N:16]=[CH:17][CH:18]=2)=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([OH:24])[CH:4]=2)[N:9]=1)([CH3:23])[CH3:22] |f:3.4|

Inputs

Step One
Name
solution
Quantity
356 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=1N=C(NC1C1=CC=NC=C1)C(CN)(C)C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 50° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
the resultant precipitate collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(C)(C)C=1NC(=C(N1)C=1C=CC(=C(C1)O)Cl)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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